Calcium bis(2,3,4-trihydroxybutanoate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2,3,4-trihydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXGOFZGZFVRHK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CaO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization of the Hydroxyl Groups:the Three Secondary Hydroxyl Groups Oh on the Butanoate Backbone Are Amenable to a Variety of Reactions Common to Alcohols, Enabling the Creation of a Diverse Range of Derivatives.
Esterification: The hydroxyl groups can be converted to ester groups through reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. cerritos.educhemguide.co.uk Fischer esterification, which involves heating the compound with a carboxylic acid in the presence of an acid catalyst, can be used to introduce various alkyl or aryl functionalities. cerritos.edumasterorganicchemistry.com This modification can significantly alter the polarity, solubility, and biological activity of the parent molecule, opening avenues for its use as a building block in polymers or as a modified drug delivery agent.
Silylation: The hydroxyl groups can be derivatized by reacting with silylating agents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form silyl (B83357) ethers. This is a common technique to increase the volatility of polar compounds for analysis by gas chromatography, but it also serves as a protective group strategy in multi-step organic synthesis, allowing for selective reactions at other parts of the molecule.
Other Transformations: The hydroxyl groups can also be converted to other functional groups. For example, they can be transformed into azides or thiols, which are valuable chemical handles for bioconjugation and click chemistry reactions. nih.gov
The following table summarizes potential derivatization pathways for the 2,3,4-trihydroxybutanoate moiety.
| Reaction Site | Reaction Type | Reagents | Potential Derivative |
| Carboxylate | Metathesis (Salt Exchange) | Soluble salts (e.g., MgSO₄, ZnCl₂, FeSO₄) | Magnesium, Zinc, or Iron bis(2,3,4-trihydroxybutanoate). google.com |
| Hydroxyls | Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | 2,3,4-tri-O-acyl-butanoate esters. cerritos.edumasterorganicchemistry.com |
| Hydroxyls | Acylation | Acyl Chloride (R-COCl) or Acid Anhydride | 2,3,4-tri-O-acyl-butanoate esters. chemguide.co.uk |
| Hydroxyls | Silylation | Silylating agents (e.g., MTBSTFA) | 2,3,4-tri-O-silyl-butanoate silyl ethers. |
This derivatization chemistry transforms the simple 2,3,4-trihydroxybutanoate structure into a versatile platform for developing advanced materials and functional molecules.
Advanced Structural Elucidation and Conformational Analysis of Calcium Bis 2,3,4 Trihydroxybutanoate
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the three-dimensional structure and dynamic behavior of molecules. For a chiral, polyhydroxylated carboxylate salt like Calcium bis(2,3,4-trihydroxybutanoate), a combination of techniques would be essential to fully characterize its structure in both solution and the solid state.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Dynamics
High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For Calcium bis(2,3,4-trihydroxybutanoate), both ¹H and ¹³C NMR would provide critical information.
In ¹H NMR, the protons along the butyrate (B1204436) backbone would exhibit specific chemical shifts and coupling constants. The anomeric proton on C2, adjacent to the carboxylate group, would likely appear at a distinct chemical shift. The coupling constants between adjacent protons (e.g., J-coupling between H2-H3 and H3-H4) would be invaluable for confirming the stereochemical arrangement of the hydroxyl groups. In carbohydrates and their derivatives, the magnitude of these coupling constants is often related to the dihedral angle between the protons, which can help in assigning the relative stereochemistry.
¹³C NMR provides information on the carbon skeleton. The chemical shifts of the carbons would be influenced by the attached functional groups. The carboxylate carbon (C1) would have a characteristic shift in the range of 170-180 ppm. The carbons bearing hydroxyl groups (C2, C3, C4) would appear in the 60-80 ppm range. The interaction of the carboxylate and hydroxyl groups with the Ca²⁺ ion could lead to subtle changes in the chemical shifts of nearby carbons and protons compared to the free 2,3,4-trihydroxybutanoate anion.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, confirming the connectivity of the butanoate chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, allowing for unambiguous assignment of all proton and carbon signals.
Hypothetical ¹H and ¹³C NMR Data for the 2,3,4-trihydroxybutanoate Anion:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1 | - | ~175 |
| C2 | ~4.0 | ~72 |
| C3 | ~3.8 | ~73 |
| C4 | ~3.6 (diastereotopic) | ~63 |
Note: Actual chemical shifts would be dependent on solvent, concentration, and the dynamic interactions with the calcium ion.
Advanced Mass Spectrometry (MS) Fragmentation Analysis and Ion Mobility Studies
Advanced mass spectrometry techniques are crucial for confirming the molecular weight and probing the structure of ions in the gas phase. For Calcium bis(2,3,4-trihydroxybutanoate), electrospray ionization (ESI) would be a suitable method to generate ions for analysis. One would expect to observe the intact molecular ion, potentially as a singly charged species like [Ca(C₄H₇O₅)]⁺ or a doubly charged species involving multiple ligands.
Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of a selected precursor ion. The fragmentation pattern would provide structural information. Common fragmentation pathways for polyhydroxy carboxylates include the loss of small neutral molecules like water (H₂O) and carbon dioxide (CO₂). Cleavage of the carbon-carbon bonds in the butanoate backbone could also occur, yielding fragments that reveal the sequence of hydroxyl groups.
Ion mobility spectrometry (IMS), when coupled with mass spectrometry, can provide information about the size and shape of the ion in the gas phase. This could potentially be used to distinguish between different conformations or isomers of the Calcium bis(2,3,4-trihydroxybutanoate) complex.
Expected Ionic Species in ESI-MS:
| Ion | m/z (calculated) | Description |
| [C₄H₇O₅]⁻ | 135.03 | Free 2,3,4-trihydroxybutanoate anion |
| [Ca(C₄H₇O₅)]⁺ | 175.00 | 1:1 complex of Calcium and the anion |
| [Ca₂(C₄H₇O₅)₃]⁺ | 484.97 | A possible cluster ion |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds. For Calcium bis(2,3,4-trihydroxybutanoate), these techniques would be particularly sensitive to the coordination of the calcium ion and the hydrogen bonding network.
Key vibrational modes would include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, indicative of the hydroxyl groups and their involvement in hydrogen bonding.
C-H stretching: Bands typically observed around 2800-3000 cm⁻¹.
C=O stretching (of the carboxylate): The position of the asymmetric and symmetric stretching vibrations of the COO⁻ group (typically around 1600 cm⁻¹ and 1400 cm⁻¹, respectively) is sensitive to the coordination mode with the calcium ion (e.g., monodentate, bidentate, bridging).
C-O stretching and O-H bending: A complex region of the spectrum, often referred to as the fingerprint region (below 1500 cm⁻¹), which would be unique to the specific conformation of the molecule.
Ca-O vibrations: Low-frequency modes, typically below 500 cm⁻¹, corresponding to the vibrations of the bond between the calcium ion and the oxygen atoms of the carboxylate and hydroxyl groups.
By comparing the spectra of the calcium salt to that of the free acid, one could deduce information about the structural changes upon coordination to the calcium ion.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Studies
Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying chiral molecules. Since 2,3,4-trihydroxybutanoic acid has two stereocenters, it can exist as different stereoisomers. Calcium bis(2,3,4-trihydroxybutanoate) derived from a specific stereoisomer (e.g., L-threonic acid) would be optically active.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum can be used to confirm the enantiomeric purity of the sample. Furthermore, the sign and magnitude of the CD signals are highly sensitive to the conformation of the molecule in solution. Theoretical calculations could be used to predict the CD spectra for different possible conformations, and comparison with the experimental spectrum could provide insights into the preferred solution-state geometry of the complex.
X-ray Crystallography of Calcium bis(2,3,4-trihydroxybutanoate) and Related Complexes
While solution-state techniques provide information about the dynamic structure of a molecule, X-ray crystallography offers a precise, static picture of the atomic arrangement in the solid state.
Crystal Structure Determination and Polymorphism Analysis
Single-crystal X-ray diffraction would be the definitive method for determining the three-dimensional structure of Calcium bis(2,3,4-trihydroxybutanoate). A successful crystal structure determination would reveal:
The precise bond lengths and angles within the 2,3,4-trihydroxybutanoate ligand.
The coordination number and geometry of the calcium ion.
The specific oxygen atoms (from the carboxylate and hydroxyl groups) that are coordinated to the calcium ion.
The intricate network of hydrogen bonds and ionic interactions that stabilize the crystal lattice.
The absolute stereochemistry of the chiral centers.
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z (molecules/unit cell) | 4 |
| Ca²⁺ Coordination | 7-coordinate, pentagonal bipyramidal |
Note: This data is purely hypothetical and serves as an example of the information obtained from an X-ray crystallography experiment.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Many calcium carboxylates are known to exhibit polymorphism, which can affect their physical properties. An analysis of Calcium bis(2,3,4-trihydroxybutanoate) might involve screening for different polymorphs by varying crystallization conditions (e.g., solvent, temperature, evaporation rate). Powder X-ray diffraction (PXRD) is a key technique used to identify and distinguish between different polymorphic forms. Each polymorph would have a unique PXRD pattern.
Elucidation of Calcium Coordination Geometry and Network Structures in Solid State
In the solid state, the arrangement of ions in Calcium bis(2,3,4-trihydroxybutanoate) is dictated by the coordination preferences of the calcium cation (Ca²⁺) and the multidentate nature of the 2,3,4-trihydroxybutanoate anion. The Ca²⁺ ion is a hard Lewis acid and exhibits a strong preference for oxygen-containing ligands. libretexts.org Its relatively large ionic radius allows for flexible coordination numbers, typically ranging from 6 to 9, with coordination numbers of 7 and 8 being particularly common in complexes with carboxylates. libretexts.orgresearchgate.net
The 2,3,4-trihydroxybutanoate ligand offers multiple potential coordination sites: the two oxygen atoms of the carboxylate group and the oxygen atoms of the three hydroxyl groups. It is highly probable that the ligand acts as a chelating agent. The α-hydroxycarboxylate moiety is a well-known chelating motif for calcium, often leading to the formation of stable five-membered rings. Coordination can occur in a unidentate fashion, through a single carboxylate oxygen, or more commonly in a bidentate mode, where both carboxylate oxygens bind to the calcium ion. libretexts.org Furthermore, the hydroxyl groups at positions 3 and 4 can also participate in coordination, potentially leading to the formation of larger chelate rings or bridging between adjacent calcium centers.
Based on studies of analogous calcium polyhydroxy carboxylates, such as calcium gluconate and calcium lactate, it is anticipated that Calcium bis(2,3,4-trihydroxybutanoate) would form a coordination polymer in the solid state. researchgate.netdrugbank.com In these structures, the carboxylate groups often act as bridging ligands, connecting multiple calcium ions to form one-, two-, or three-dimensional networks. The hydroxyl groups and, where applicable, water molecules of hydration, would further stabilize these networks through an extensive system of hydrogen bonds. The resulting structure would be a complex, three-dimensional lattice with well-defined channels and cavities.
The coordination geometry around the calcium ion is likely to be a distorted polyhedron, such as a square antiprism or a capped trigonal prism, which are common for eight-coordinate Ca²⁺. iucr.orgnih.gov The precise geometry will be influenced by the steric constraints of the ligands and the packing forces within the crystal lattice.
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Calcium Coordination Number | 7 or 8 | Analogy with other calcium carboxylates and polyhydroxy carboxylates. libretexts.orgresearchgate.net |
| Primary Ligating Atoms | Oxygen | Hard acid (Ca²⁺) preference for hard base (O) ligands. libretexts.org |
| Ligand Binding Modes | Chelation (α-hydroxycarboxylate), Bridging (carboxylate) | Known coordination modes of similar ligands. libretexts.org |
| Likely Solid-State Structure | Coordination Polymer | Common for calcium carboxylates. bohrium.com |
| Probable Coordination Geometry | Distorted Square Antiprism or similar high-coordination geometry | Common for 8-coordinate Ca²⁺. iucr.orgnih.gov |
Cocrystal and Salt Hydrate Structures
Calcium salts, particularly those with hydrogen-bonding functionalities, have a strong tendency to crystallize as hydrates. It is therefore highly probable that Calcium bis(2,3,4-trihydroxybutanoate) can exist in one or more hydrated forms. In such structures, water molecules would play a crucial role, acting as ligands directly coordinated to the calcium ion and as space-filling molecules that participate in and stabilize the crystal lattice through an extensive network of hydrogen bonds. iucr.orgresearchgate.netnih.gov The number of water molecules per formula unit would depend on the crystallization conditions, such as temperature and humidity. The presence of water of hydration can significantly influence the physicochemical properties of the solid, including its solubility and stability.
Beyond simple hydrates, Calcium bis(2,3,4-trihydroxybutanoate) possesses the necessary functional groups to participate in the formation of cocrystals. A cocrystal is a multicomponent crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov The trihydroxybutanoate ligand, with its multiple hydroxyl groups and a carboxylate moiety, is both a hydrogen bond donor and acceptor. This makes it an ideal candidate for forming cocrystals with other molecules (coformers) that have complementary hydrogen bonding capabilities, such as other carboxylic acids, amides, or phenols. researchgate.net
The formation of a cocrystal would result in a new crystalline solid with a unique crystal structure and potentially altered physical properties compared to the parent compound. For example, cocrystallization is a widely used strategy in the pharmaceutical industry to improve the solubility, dissolution rate, and bioavailability of active pharmaceutical ingredients. nih.gov The design of cocrystals of Calcium bis(2,3,4-trihydroxybutanoate) would involve a systematic screening of potential coformers based on principles of crystal engineering and supramolecular synthons.
| Structural Form | Key Features | Stabilizing Interactions |
| Salt Hydrate | Incorporation of one or more water molecules into the crystal lattice. | Coordination of water to Ca²⁺, hydrogen bonding between water and trihydroxybutanoate anions. iucr.orgresearchgate.netnih.gov |
| Cocrystal | A multicomponent crystal with a stoichiometric ratio of Calcium bis(2,3,4-trihydroxybutanoate) and a coformer. | Hydrogen bonding between the hydroxyl/carboxylate groups of the trihydroxybutanoate and functional groups of the coformer. nih.govresearchgate.net |
Conformational Analysis and Dynamics
Solution-Phase Conformational Studies using NMR and Scattering Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. For the trihydroxybutanoate anion, ¹H NMR spectroscopy would be particularly informative. The vicinal coupling constants (³JHH) between protons on adjacent carbon atoms are sensitive to the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred conformations around the C2-C3 and C3-C4 bonds.
A study on the conformation of the structurally similar calcium gluconate in aqueous solution using ¹H NMR revealed a conformational equilibrium between a planar, zigzag form and cyclic (or sickle) forms. researchgate.netresearchgate.net It is reasonable to hypothesize a similar conformational landscape for the trihydroxybutanoate anion. The extended, zigzag conformation would minimize steric hindrance between the hydroxyl groups, while folded or cyclic conformations could be stabilized by intramolecular hydrogen bonds between the hydroxyl groups or between a hydroxyl group and the carboxylate.
| Technique | Information Gained | Anticipated Findings for Trihydroxybutanoate |
| ¹H NMR (Vicinal Coupling Constants) | Dihedral angles along the carbon backbone. | Evidence for an equilibrium between extended (zigzag) and folded conformations. researchgate.netresearchgate.net |
| 2D NMR (NOESY) | Through-space proximity of protons. | Confirmation of folded conformations and identification of specific intramolecular interactions. |
| SAXS/SANS | Overall molecular shape and size in solution. | Determination of the radius of gyration, providing a measure of the compactness of the molecule. |
Theoretical Conformational Sampling and Energy Landscape Mapping of Trihydroxybutanoate Ligands
Computational chemistry provides a powerful toolkit for exploring the conformational space of flexible molecules and understanding their dynamics. Techniques such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), can be used to perform a systematic conformational search for the trihydroxybutanoate ligand. chemrxiv.orgnih.govnih.gov
A typical computational workflow would involve:
Conformational Search: Generating a large number of possible conformations by systematically rotating the dihedral angles of the rotatable bonds.
Geometry Optimization: Optimizing the geometry of each generated conformer to find the nearest local energy minimum.
Energy Calculation: Calculating the relative energies of the optimized conformers to determine their thermodynamic stability. This would typically include corrections for solvent effects, as the conformational preferences can be highly dependent on the surrounding medium.
Energy Landscape Mapping: Plotting the energy as a function of the key dihedral angles to create a potential energy surface. This map would reveal the low-energy conformational basins and the energy barriers for interconversion between them.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the trihydroxybutanoate ligand in solution. mdpi.combohrium.comnih.gov By simulating the motion of the molecule over time in a realistic solvent environment, MD can reveal the time scales of conformational transitions and the influence of solvent interactions on the conformational equilibrium.
These theoretical studies would be expected to identify a set of low-energy conformers for the trihydroxybutanoate ligand, likely including both extended and folded structures stabilized by intramolecular hydrogen bonds. The results would complement experimental data from NMR and scattering techniques, providing a detailed, atomic-level picture of the conformational preferences and dynamics of this important molecule.
| Computational Method | Purpose | Expected Outcome for Trihydroxybutanoate Ligand |
| Molecular Mechanics/DFT Conformational Search | Identify stable conformers and their relative energies. | A set of low-energy structures, including extended and hydrogen-bonded folded forms. chemrxiv.orgnih.govnih.gov |
| Potential Energy Surface Mapping | Visualize the energy landscape and interconversion barriers. | Identification of the most stable conformational states and the pathways for transitioning between them. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule in solution. | Understanding of the flexibility of the ligand and the role of solvent in determining its conformation. mdpi.combohrium.comnih.gov |
Coordination Chemistry and Metal Ion Interactions of 2,3,4 Trihydroxybutanoate Ligands
Chelation Properties of Trihydroxybutanoate with Calcium Ions
The chelation of calcium ions by 2,3,4-trihydroxybutanoate ligands is a key aspect of its chemical profile. The multiple oxygen-containing functional groups (one carboxylate and three hydroxyls) on each ligand provide several potential coordination sites, making it a polydentate ligand. This structural feature enables the formation of stable, ring-like structures (chelates) with the calcium ion.
The stoichiometry of the calcium-trihydroxybutanoate complex is typically 1:2, with one calcium ion (Ca²⁺) being neutralized by two 2,3,4-trihydroxybutanoate ligands, forming the neutral salt Calcium bis(2,3,4-trihydroxybutanoate) globalcalcium.com. In solution, the chelation involves the carboxylate group and likely one or more of the adjacent hydroxyl groups, forming stable ring structures.
While specific stability constants for the calcium-2,3,4-trihydroxybutanoate complex are not widely reported in publicly available literature, data from analogous calcium-hydroxycarboxylate complexes, such as calcium gluconate, can provide valuable insights. For instance, early studies using ion-exchange techniques determined the logarithm of the stability constant (log K₁) for the 1:1 calcium gluconate complex to be approximately 1.21-1.22 proquest.com. Titration studies of calcium chloride with gluconic acid also indicated the formation of a 2:1 complex in alkaline solutions proquest.com. The stability of such complexes is generally moderate, which is a common characteristic for interactions between alkaline earth metals and oxygen-donating ligands cdnsciencepub.com.
The thermodynamic parameters (enthalpy, ΔH°, and entropy, ΔS°) of complexation reveal the nature of the binding forces. For the complexation of Ca²⁺ with similar sugar acids like galactaric acid, the process is endothermic (positive ΔH°) and driven by a large positive entropy change (ΔS°) researchgate.net. This suggests that the desolvation of the cation and the ligand upon complex formation is a major driving force for the reaction. The chelation, involving the carboxylate oxygen and an α-hydroxylic group, leads to a more disordered state by releasing a significant number of water molecules that were previously ordered around the ion and the ligand researchgate.net. A similar thermodynamic profile is expected for the calcium-trihydroxybutanoate complex.
Table 1: Stability Constants (log K₁) for 1:1 Calcium Complexes with Analogous Hydroxycarboxylic Acids This table presents data for structurally similar compounds to infer the properties of Calcium-Trihydroxybutanoate.
| Ligand | log K₁ | Reference |
|---|---|---|
| Gluconate | 1.21 | proquest.com |
| Lactate | 1.13 | researchgate.net |
| Citrate (CaH₂Cit⁺) | 1.43 | researchgate.net |
| Malate | 1.81 | researchgate.net |
Ionic strength also plays a critical role in the formation of the calcium-trihydroxybutanoate complex. The interaction between the Ca²⁺ cation and the anionic ligand is partly electrostatic. An increase in the ionic strength of the solution, caused by the presence of other ions, can shield the charges of the reacting species, thereby weakening the electrostatic attraction and reducing the stability constant of the complex researchgate.netdoi.org. This effect is a hallmark of interactions governed primarily by electrostatic forces researchgate.net.
The 2,3,4-trihydroxybutanoate ligand is a multidentate ligand, meaning it can bind to a metal ion through more than one donor atom. The combination of the carboxylate group and the multiple hydroxyl groups provides a flexible coordination environment. In the formation of the Calcium bis(2,3,4-trihydroxybutanoate) complex, the central calcium ion is coordinated by two separate ligand molecules.
Cooperativity in this context refers to the phenomenon where the binding of the first ligand molecule influences the binding of the second. While direct evidence for cooperativity in the calcium-trihydroxybutanoate system is scarce, the concept is well-established in other calcium-binding systems wikipedia.org. For example, in proteins containing γ-carboxyglutamic acid (Gla) residues, the binding of calcium is highly cooperative; two adjacent Gla residues bind Ca²⁺ with a much higher affinity (25-fold increase) than a single residue nih.gov. This cooperative effect arises from the structural arrangement of the binding sites, which creates a high-affinity pocket upon initial calcium binding. It is plausible that a similar, albeit weaker, cooperative effect could occur with flexible ligands like trihydroxybutanoate, where the coordination of the first ligand could organize the binding site in a way that facilitates the binding of the second ligand.
Interactions with Other Divalent and Trivalent Metal Cations (e.g., Magnesium, Zinc, Iron, Aluminum)
The 2,3,4-trihydroxybutanoate ligand is capable of forming complexes with a variety of other divalent and trivalent metal cations, not just calcium. The stability of these complexes generally follows trends related to the ionic radius and charge density of the metal ion.
Magnesium (Mg²⁺): As an alkaline earth metal like calcium, magnesium also forms complexes with hydroxycarboxylates. However, Ca²⁺ generally forms slightly more stable complexes with such ligands than Mg²⁺ cdnsciencepub.com. This is partly due to the larger ionic radius of Ca²⁺, which allows for more flexible and higher coordination numbers, a feature well-suited for polydentate ligands with multiple donor atoms researchgate.net.
Zinc (Zn²⁺): Zinc is a transition metal that forms more stable complexes with carboxylate and hydroxyl ligands compared to calcium or magnesium cdnsciencepub.com. Studies on sugar acid complexes with Zn²⁺ show that the coordination involves both the carboxylate and α-hydroxyl groups, leading to stable chelate formation researchgate.net.
Iron (Fe³⁺): Trivalent cations like ferric iron (Fe³⁺) form significantly more stable complexes with oxygen-donating ligands than divalent cations due to their higher charge density. The stability order for complexes with ligands like gluconate is often Fe³⁺ > Cu²⁺ > Zn²⁺ > Ca²⁺ researchgate.netresearchgate.net.
Aluminum (Al³⁺): Aluminum, another trivalent cation, is also known to be sequestered by hydroxycarboxylic acids proquest.com. The strong interaction is driven by the high charge density of Al³⁺, leading to the formation of stable chelates nih.gov.
Table 2: General Stability Order of Metal-Carboxylate Complexes This table illustrates the typical affinity of various metal cations for carboxylate-containing ligands.
| Metal Cation | Typical Stability Ranking | Reference |
|---|---|---|
| Fe³⁺ | Highest | researchgate.net |
| Al³⁺ | High | proquest.com |
| Zn²⁺ | Intermediate | cdnsciencepub.comresearchgate.net |
| Ca²⁺ | Lower | cdnsciencepub.com |
| Mg²⁺ | Lowest | cdnsciencepub.comresearchgate.net |
Molecular Mechanisms of Metal Ion Sequestration and Transport
Metal sequestration is the process by which a chelating agent binds to a metal ion, effectively isolating it from its surroundings and modifying its chemical reactivity and bioavailability. The 2,3,4-trihydroxybutanoate ligand sequesters metal ions through the formation of stable chelate complexes.
The primary mechanism involves complexation, where the metal ion forms coordinate bonds with the oxygen atoms of the carboxylate and hydroxyl groups of the ligand researchgate.neteeer.org. This can occur via several modes:
Ion Exchange: The metal cation displaces a proton from a hydroxyl group or another cation loosely associated with the ligand eeer.org.
Complexation: The formation of monodentate (binding through one atom) or polydentate (binding through multiple atoms) complexes. The chelate effect, where a multidentate ligand forms a ring structure with the metal ion, leads to significantly enhanced thermodynamic stability compared to binding by equivalent monodentate ligands wikipedia.org.
Precipitation: In some cases, the formation of a neutral metal-ligand complex can lead to its precipitation from the solution if its solubility limit is exceeded researchgate.net.
In biological and environmental systems, such sequestration can facilitate the transport of metal ions. For example, by forming a neutral, lipid-soluble complex, a chelating agent can potentially facilitate the transport of a metal ion across cell membranes. Conversely, by forming a large, water-soluble complex, it can prevent the ion from entering cells and promote its excretion nih.govnih.gov. The ability of L-threonate, the active form of the ligand, to influence the uptake of other molecules like Vitamin C suggests that it interacts with cellular transport mechanisms globalcalcium.comdrugbank.com.
Computational Modeling of Calcium-Trihydroxybutanoate Coordination and Dynamics
Computational modeling, including quantum mechanical calculations and molecular dynamics (MD) simulations, provides powerful tools for investigating the coordination and dynamics of metal-ligand complexes at an atomic level. While specific computational studies on the calcium-trihydroxybutanoate complex are not prominently documented, the methodologies are well-suited for its analysis.
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to predict the most stable geometric structures of the calcium-trihydroxybutanoate complex. These calculations can determine the preferred coordination number of the calcium ion, the bond lengths and angles, and the specific hydroxyl groups involved in chelation researchgate.net. Furthermore, QM methods can calculate the binding energies and thermodynamic parameters of complexation, offering a theoretical counterpart to experimental data researchgate.net.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the complex in solution over time. These simulations can reveal the flexibility of the ligand, the stability of the coordination bonds, and the role of solvent (water) molecules in the complexation process nih.govnih.gov. For instance, MD can model the process of a calcium ion approaching and binding to the ligand, elucidating the step-by-step mechanism and identifying any intermediate states or cooperative effects nih.gov. Such simulations are crucial for understanding how the complex behaves in a dynamic aqueous environment, which is more representative of real-world chemical and biological systems.
Density Functional Theory (DFT) Calculations for Binding Energies and Geometries
Density Functional Theory (DFT) serves as a powerful computational tool to predict the geometric structures and binding energies of metal-ligand complexes with a high degree of accuracy. While specific DFT studies on Calcium bis(2,3,4-trihydroxybutanoate) are not extensively documented in the literature, valuable insights can be drawn from computational studies on analogous systems, such as calcium gluconate, which shares a similar polyhydroxy carboxylate structure.
Theoretical calculations for the aqueous [Ca(gluconate)]⁺ complex have been performed at the B3LYP/6-311++g(d,p) level of theory, with solvent effects accounted for using the Polarizable Continuum Model (PCM). researchgate.net These studies reveal that the calcium ion is typically coordinated by multiple oxygen atoms from the ligand, including one oxygen from the carboxylate group and hydroxyl groups from the aliphatic chain. researchgate.net The chelation effect, involving the formation of five- or six-membered rings, significantly contributes to the stability of the complex.
For Calcium bis(2,3,4-trihydroxybutanoate), it is anticipated that each 2,3,4-trihydroxybutanoate ligand would act as a multidentate ligand, binding to the Ca²⁺ ion. The coordination would likely involve the carboxylate oxygen atoms and at least one or two of the hydroxyl oxygen atoms. The resulting coordination geometry around the calcium center is expected to be distorted from ideal geometries due to the constraints of the ligand backbone. DFT calculations on similar calcium complexes with organic ligands have shown Ca-O bond distances typically ranging from 2.3 to 2.5 Å. nih.gov
The binding energy for such complexes is influenced by the choice of the exchange-correlation functional and the basis set used in the calculations. nih.gov For instance, DFT calculations on the binding of Ca²⁺ to various phosphate (B84403) complexes have been extensively studied to understand their thermodynamics. nih.gov A similar approach for Calcium bis(2,3,4-trihydroxybutanoate) would involve optimizing the geometry of the complex and calculating the energy difference between the complex and the sum of the energies of the isolated Ca²⁺ ion and the two 2,3,4-trihydroxybutanoate ligands.
Table 1: Predicted DFT Parameters for Calcium bis(2,3,4-trihydroxybutanoate) based on Analogous Systems
| Parameter | Predicted Value/Description | Basis of Prediction |
| Functional/Basis Set | B3LYP/6-311++G(d,p) or similar | Commonly used for accurate geometries and energies of organic-metal complexes. researchgate.netgoogle.com |
| Coordination Number | 6 to 8 | Typical for Ca²⁺ in complexes with polyhydroxy carboxylates, involving water molecules as well. researchgate.net |
| Coordinating Atoms | Carboxylate oxygens, hydroxyl oxygens | Multidentate chelation is expected, similar to calcium gluconate. researchgate.net |
| Predicted Ca-O Bond Lengths | 2.3 - 2.5 Å | Based on DFT calculations of other calcium-oxygen bonds in similar coordination environments. nih.gov |
| Binding Geometry | Distorted octahedral or higher coordination geometry | The geometry is constrained by the ligand structure, leading to irregular coordination polyhedra. |
Note: The data in this table is predictive and based on DFT studies of structurally similar calcium complexes due to the absence of specific literature on Calcium bis(2,3,4-trihydroxybutanoate).
Molecular Dynamics (MD) Simulations of Metal-Ligand Interactions in Solution
Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of metal-ligand complexes in a solution environment, offering insights into their stability, solvation structure, and the timescale of ligand exchange. For Calcium bis(2,3,4-trihydroxybutanoate), MD simulations would be instrumental in understanding its conformational flexibility and its interactions with surrounding water molecules.
In a typical MD simulation of this system, the complex would be placed in a periodic box of water molecules. The interactions between atoms would be described by a force field, such as AMBER or CHARMM, which are commonly used for biomolecular simulations. nih.gov It is crucial to employ a force field that accurately represents the interactions of calcium ions, as standard force fields can sometimes lead to artificial clustering with negatively charged groups. nih.gov Improved calcium ion models have been developed to better match experimental osmotic pressure data and prevent such artifacts. nih.govillinois.edu
The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to allow the system to reach equilibrium. Analysis of the resulting trajectory can provide a wealth of information. For example, the radial distribution function (RDF) between the calcium ion and the oxygen atoms of the ligand and water molecules can reveal the structure of the first and second coordination shells. researchgate.netresearchgate.net The RDF for Ca-O (carboxylate) would be expected to show a sharp peak at a distance corresponding to the direct coordination bond, while the RDF for Ca-O (water) would illustrate the hydration structure around the complex. researchgate.net
Table 2: Typical Parameters for an MD Simulation of Calcium bis(2,3,4-trihydroxybutanoate) in Aqueous Solution
| Parameter | Typical Value/Description | Rationale |
| Force Field | CHARMM or AMBER with Ca²⁺ parameter corrections | Standard, well-validated force fields for biomolecular systems. Corrections for Ca²⁺ are important for accuracy. nih.govresearchgate.net |
| Water Model | TIP3P or SPC/E | Common, computationally efficient water models used in conjunction with the chosen force field. tue.nl |
| Simulation Box | Cubic or dodecahedron with periodic boundary conditions | Standard practice to simulate a bulk solution environment. tue.nl |
| Ensemble | NPT (Isothermal-isobaric) | Simulates constant temperature and pressure, mimicking laboratory conditions. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for simulations. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | >100 ns | Sufficient time to observe equilibrium behavior and potential conformational changes. tue.nl |
| Key Analyses | Radial Distribution Functions (RDFs), Coordination Number Analysis, RMSD, RMSF | To characterize the structure, stability, and dynamics of the complex and its solvation shell. researchgate.netresearchgate.net |
Biochemical Pathways and Molecular Mechanisms Involving 2,3,4 Trihydroxybutanoate Non Clinical Focus
Enzymatic Transformations of 2,3,4-Trihydroxybutanoic Acid Derivatives
The breakdown and conversion of 2,3,4-trihydroxybutanoic acid are facilitated by a specific set of enzymes that catalyze its transformation into intermediates of central metabolic pathways. These enzymatic reactions are crucial for the utilization of L-threonate as a carbon source in various organisms.
A key enzyme in the metabolism of L-threonate is L-threonate 3-dehydrogenase (EC 1.1.1.129). youtube.comhmdb.ca This enzyme belongs to the oxidoreductase family and catalyzes the NAD+-dependent oxidation of L-threonate. wikipedia.org
The primary reaction catalyzed by L-threonate 3-dehydrogenase is: L-threonate + NAD+ ⇌ 3-dehydro-L-threonate + NADH + H+ wikipedia.orgontosight.ai
Studies on L-threonate dehydrogenase from various sources, including Escherichia coli K-12, have revealed significant characteristics of the enzyme. The enzyme purified from a mutant strain of E. coli K-12 is a tetrameric protein with an approximate molecular weight of 140,000 ± 4,000 daltons. It is composed of four subunits of roughly identical molecular weight, around 35,000 daltons each. nih.gov This dehydrogenase exhibits specificity for NAD+ and its analogs and is notably activated by manganese ions (Mn2+). nih.govnih.gov The enzyme from E. coli is also characterized by its sensitivity to certain sulfhydryl-reacting reagents, indicating the importance of cysteine residues for its activity. nih.gov
While L-threonate 3-dehydrogenase is specific for L-threonate, research into its homologs has uncovered a diversity of substrate specificities, including activities towards other sugar acids like L-idonic acid and D-gluconic acid, highlighting the functional variety within this enzyme family. nih.gov
| Property | Characteristic | Reference |
|---|---|---|
| Molecular Weight (Native) | 140,000 ± 4,000 Da | nih.gov |
| Subunit Structure | Tetramer of identical or nearly identical subunits | nih.gov |
| Subunit Molecular Weight | ~35,000 Da | nih.gov |
| Cofactor Specificity | NAD+ and its analogs | nih.gov |
| Activators | Mn2+ | nih.govnih.gov |
| Inhibitors | Sulfhydryl-reacting reagents | nih.gov |
| Optimal pH | 10.3 | nih.gov |
While dehydrogenases initiate the catabolism of L-threonate, other enzyme classes, such as lyases, are involved in subsequent steps. A notable example is the action of 3-oxo-tetronate 4-phosphate decarboxylase (OtnC) found in a bacterial catabolic pathway for L-threonate. biorxiv.orgebi.ac.uk This enzyme catalyzes the decarboxylation of 3-oxo-4-phospho-L-threonate, which can be classified as an aldehyde-lyase activity. ebi.ac.uk
The reaction is a key step in converting the four-carbon backbone of threonate into a three-carbon molecule that can enter glycolysis: 3-oxo-4-phospho-L-threonate → Dihydroxyacetone phosphate (B84403) (DHAP) + CO2 biorxiv.org
This decarboxylation reaction represents a crucial link between sugar acid degradation and central carbohydrate metabolism. The mechanism involves the removal of a carboxyl group, leading to the formation of DHAP, a direct intermediate in the glycolytic pathway. biorxiv.org
Kinetic studies provide valuable insights into the efficiency and mechanism of enzymes. While specific kinetic parameters for L-threonate 3-dehydrogenase with L-threonate as a substrate are not extensively detailed in the available literature, data from the closely related L-threonine dehydrogenase from E. coli K-12 offer a comparative perspective. For L-threonine and NAD+, the Michaelis constants (Km) were determined to be 1.43 mM and 0.19 mM, respectively, at 37°C and pH 8.4. nih.gov
A study on a thermostable L-threonine dehydrogenase from the archaeon Pyrococcus horikoshii revealed Km values for L-threonine and NAD+ of 0.013 mM and 0.010 mM, respectively, with a maximum reaction rate (Vmax) of 1.75 µmol/min/mg of protein at 65°C. nih.gov This study also indicated that the enzyme follows a sequential mechanism. nih.gov Such findings suggest that dehydrogenases acting on hydroxy acids can have high affinities for their substrates.
| Enzyme Source | Substrate | Km (mM) | Vmax | Reference |
|---|---|---|---|---|
| Escherichia coli K-12 | L-Threonine | 1.43 | Not specified | nih.gov |
| NAD+ | 0.19 | |||
| Pyrococcus horikoshii | L-Threonine | 0.013 | 1.75 µmol/min/mg | nih.gov |
| NAD+ | 0.010 |
Role of Trihydroxybutanoates in Cellular Metabolism (In vitro/Ex vivo Studies)
In vitro and ex vivo studies have begun to elucidate the integration of 2,3,4-trihydroxybutanoate metabolism with the central metabolic networks of the cell, particularly glycolysis.
A significant discovery has been the identification of a catabolic pathway in bacteria that directly links L-threonate to glycolysis. biorxiv.org This pathway converts L-threonate into dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolytic pathway. biorxiv.orgbiorxiv.orgnih.gov
The enzymatic steps are as follows:
L-threonate dehydrogenase oxidizes L-threonate to 2-oxo-L-threonate. biorxiv.org
2-oxo-tetronate isomerase converts 2-oxo-L-threonate to 3-oxo-L-threonate. biorxiv.org
3-oxo-tetronate kinase phosphorylates 3-oxo-L-threonate to form 3-oxo-4-phospho-L-threonate. biorxiv.org
3-oxo-tetronate 4-phosphate decarboxylase decarboxylates this product to yield DHAP. biorxiv.org
This pathway demonstrates a direct route for the carbon skeleton of a sugar acid to enter the central energy-producing pathway of the cell. Research in plants has also shown that L-threonate can be metabolized into products of carbohydrate metabolism, such as sucrose, and can also lead to the production of glycerate, further suggesting its integration with central carbon metabolism. wikipedia.org
While the connection to glycolysis is becoming clearer, the direct interconnection of 2,3,4-trihydroxybutanoate metabolism with the pentose (B10789219) phosphate pathway (PPP) is less characterized. However, the transport of L-threonate into some cells is mediated by glucose transporters (GLUTs), which also transport glucose, the primary substrate for both glycolysis and the PPP. nih.govnih.gov This shared transport mechanism suggests a potential for crosstalk and competition at the level of substrate uptake, which could indirectly influence the flux through these pathways.
The regulation of metabolic pathways is a complex process involving allosteric regulation of enzymes by various metabolites. wikipedia.orgnumberanalytics.comnumberanalytics.com Sugar acids and their derivatives have the potential to act as signaling molecules that modulate the activity of key regulatory enzymes, thereby controlling metabolic flux.
While direct evidence for 2,3,4-trihydroxybutanoate acting as an allosteric regulator of glycolytic or pentose phosphate pathway enzymes is currently limited, the general principles of metabolic regulation suggest that intermediates of sugar acid catabolism could exert such effects. For instance, the end products of the L-threonate degradation pathway, such as DHAP, are themselves intermediates in glycolysis and are known to influence the equilibrium and direction of subsequent reactions. The production of NADH by L-threonate dehydrogenase also alters the cellular redox state (NADH/NAD+ ratio), which is a critical regulator of the flux through various metabolic pathways, including the citric acid cycle and glycolysis.
Further research is required to determine if 2,3,4-trihydroxybutanoate or its downstream metabolites directly bind to and modulate the activity of key regulatory enzymes like phosphofructokinase or glucose-6-phosphate dehydrogenase, thereby actively redirecting metabolic flux in response to cellular needs.
Influence on Cellular Calcium Homeostasis at a Molecular Level
Current scientific literature provides limited direct evidence on the specific molecular mechanisms by which 2,3,4-trihydroxybutanoate, the anionic component of calcium bis(2,3,4-trihydroxybutanoate), directly influences cellular calcium homeostasis. The primary focus of existing research has been on its role as a metabolite of ascorbic acid (Vitamin C). It is theorized that L-threonic acid may facilitate the cellular uptake of Vitamin C. drugbank.comnih.gov This indirect mechanism is significant as Vitamin C is a crucial cofactor for enzymes involved in the synthesis of collagen, a key component of the bone matrix. drugbank.comnih.gov
While a direct molecular pathway detailing how 2,3,4-trihydroxybutanoate modulates intracellular calcium signaling pathways remains to be fully elucidated, preclinical in vitro studies have suggested that calcium L-threonate can inhibit the bone resorption activity of osteoclasts. drugbank.comnih.gov The precise molecular targets within the osteoclast signaling cascade that are affected by 2,3,4-trihydroxybutanoate are a subject for further investigation.
Calcium bis(2,3,4-trihydroxybutanoate) Interactions with Macromolecules
The in vitro interactions of calcium bis(2,3,4-trihydroxybutanoate) with key biological macromolecules are crucial for understanding its potential biochemical effects. The following sections explore the current, albeit limited, understanding of these interactions.
Binding to Calcium-Binding Proteins and Ligand-Induced Conformational Changes (In vitro)
There is a notable lack of specific in vitro studies detailing the binding of calcium bis(2,3,4-trihydroxybutanoate) to specific calcium-binding proteins such as calmodulin or troponin. The dissociation of the compound in an aqueous environment would yield calcium ions (Ca²⁺) and 2,3,4-trihydroxybutanoate anions. The calcium ions would be expected to interact with calcium-binding proteins in a manner similar to other sources of free calcium. However, whether the 2,3,4-trihydroxybutanoate anion itself modulates these interactions or directly binds to these proteins, and what, if any, ligand-induced conformational changes occur as a direct result of the anion's presence, has not been documented in the available scientific literature.
Influence on Enzyme Activity and Protein Stability (In vitro)
Interaction with Membrane Lipids and Ion Channels (In vitro/Model Systems)
The interaction of calcium bis(2,3,4-trihydroxybutanoate) with membrane lipids and ion channels in in vitro or model systems is not well-characterized. Calcium ions are known to interact with the negatively charged headgroups of phospholipids (B1166683) in cell membranes, which can influence membrane fluidity and permeability. nih.gov It is plausible that the calcium ions from calcium bis(2,3,4-trihydroxybutanoate) would participate in such interactions. However, the potential role of the 2,3,4-trihydroxybutanoate anion in modulating these interactions or directly affecting the properties of lipid bilayers or the function of ion channels has not been specifically investigated in published studies.
Advanced Analytical Methodologies for Calcium Bis 2,3,4 Trihydroxybutanoate Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of Calcium bis(2,3,4-trihydroxybutanoate), allowing for the separation of the trihydroxybutanoate anion from other components, including its own isomers, and enabling the indirect or direct quantification of the calcium cation.
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., MS, CAD, UV-Vis)
High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of the trihydroxybutanoate anion. Due to the compound's lack of a strong chromophore, the choice of detector is critical.
HPLC-MS (Mass Spectrometry): This is a powerful combination for both identification and quantification. Mass spectrometry provides high selectivity and sensitivity, allowing for the determination of the molecular weight of the trihydroxybutanoate anion and its fragmentation pattern, which confirms its structure. Hybrid Ligand Binding/Liquid Chromatography High-Resolution and Accuracy Mass Spectrometry (LB/LCHRAM) methods can be adapted for complex biological samples, offering the potential to detect the intact molecule and its different forms. nih.gov
HPLC-CAD (Charged Aerosol Detection): CAD is a universal detector that provides a near-uniform response for non-volatile analytes, regardless of their chemical structure. nih.gov This makes it ideal for quantifying Calcium bis(2,3,4-trihydroxybutanoate), as the trihydroxybutanoate anion lacks a UV chromophore. nih.gov The method involves nebulizing the column eluent, charging the resulting aerosol particles, and measuring the charge, which is proportional to the analyte concentration. nih.gov By optimizing chromatographic conditions and CAD parameters, a consistent response can be achieved. nih.gov
HPLC-UV-Vis (Ultraviolet-Visible): Direct UV-Vis detection of 2,3,4-trihydroxybutanoic acid is challenging due to the absence of a significant chromophore. However, detection at low wavelengths (around 210 nm) is possible due to the absorbance of the carboxyl group. scioninstruments.comresearchgate.net This approach is common for the analysis of organic acids. scioninstruments.comlongdom.org The mobile phase typically consists of an acidic aqueous solution to suppress the ionization of the acid and improve retention on a reversed-phase column. scioninstruments.comsci-hub.se
| Parameter | Typical Conditions | Detector-Specific Considerations |
|---|---|---|
| Column | Reversed-Phase C18 or C8; Aqueous C18 (for highly aqueous mobile phases) scioninstruments.com | Selection depends on the polarity of the analyte and desired retention. |
| Mobile Phase | Acidified water (e.g., with phosphoric acid or formic acid) and acetonitrile (B52724) or methanol (B129727) gradient. longdom.orgsci-hub.se | Volatile buffers (e.g., formic acid, ammonium (B1175870) acetate) are required for MS compatibility. nih.gov |
| Detection | MS, CAD, or low-wavelength UV (210 nm) nih.govnih.govscioninstruments.com | CAD and MS are preferred for sensitivity and specificity due to the weak UV absorbance. nih.govnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize separation and analysis time. |
| Temperature | 25-40 °C | Controlling temperature can improve peak shape and separation consistency. scioninstruments.com |
Ion Chromatography (IC) for Calcium and Anion Detection
Ion Chromatography is the standard method for determining ionic species. It can be configured to analyze both the calcium cation and the trihydroxybutanoate anion, typically in separate runs using different columns and eluents.
Cation-Exchange Chromatography: For calcium (Ca²⁺) detection, a cation-exchange column is used. The stationary phase contains negatively charged functional groups that retain cations. The mobile phase, an acidic solution, provides competing ions to elute the separated cations. Detection is usually achieved by measuring the conductivity of the eluent.
Anion-Exchange Chromatography: For the trihydroxybutanoate anion, an anion-exchange column with positively charged functional groups is employed. A basic mobile phase (e.g., a carbonate-bicarbonate buffer) is used to elute the anions, which are then detected by a suppressed conductivity detector.
| Parameter | Calcium (Cation) Analysis | Trihydroxybutanoate (Anion) Analysis |
|---|---|---|
| Column | Cation-exchange (e.g., with carboxylate or sulfonate groups) | Anion-exchange (e.g., with quaternary ammonium groups) |
| Eluent | Dilute acid (e.g., methanesulfonic acid) | Carbonate/bicarbonate buffer or hydroxide (B78521) gradient |
| Detection | Suppressed conductivity or post-column reaction with a photometric reagent | Suppressed conductivity |
| Suppressor | Anion self-regenerating suppressor | Cation self-regenerating suppressor |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas Chromatography is a high-resolution separation technique, but it is only suitable for volatile and thermally stable compounds. 2,3,4-trihydroxybutanoic acid, being a polar, non-volatile polyhydroxy acid, cannot be analyzed directly by GC-MS. hmdb.ca Therefore, a derivatization step is mandatory to convert the polar functional groups (hydroxyl and carboxyl) into less polar, more volatile derivatives. researchgate.net
Common derivatization approaches involve silylation, where active hydrogens are replaced by a silyl (B83357) group. A frequently used reagent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which produces stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov This method is robust and can be applied to complex biological samples. researchgate.netcapes.gov.br After derivatization, the analyte is separated on a GC column and detected by a mass spectrometer, which provides definitive structural information and sensitive quantification. researchgate.net
| Step | Description | Key Considerations |
|---|---|---|
| 1. Sample Preparation | Isolation of the acid from the salt matrix, often via acidification and extraction. | Ensuring complete extraction and removal of interfering substances. |
| 2. Derivatization | Reaction with a silylating agent (e.g., MTBSTFA) to replace active hydrogens on -OH and -COOH groups. nih.gov | The reaction must be driven to completion for accurate quantification. The derivatives must be stable. nih.gov |
| 3. GC Separation | Injection of the derivatized sample onto a capillary GC column (e.g., nonpolar or mid-polar phase). | Temperature programming is used to elute the derivatives in a reasonable time with good resolution. |
| 4. MS Detection | Electron ionization (EI) is used to fragment the molecule, and the resulting mass spectrum is used for identification and quantification. | Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis. nih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
2,3,4-trihydroxybutanoic acid possesses chiral centers, meaning it can exist as different stereoisomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. selvita.comchromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com
For chiral separations of trihydroxybutanoates, SFC would be coupled with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have demonstrated broad applicability for separating enantiomers. chromatographyonline.comnih.gov The addition of a small amount of a polar modifier, such as methanol, to the CO₂ mobile phase is necessary to elute the polar analytes from the column. nih.gov SFC is considered a "green" technology due to its reduced use of organic solvents compared to normal-phase HPLC. selvita.com
| Parameter | Description | Relevance to Trihydroxybutanoate |
|---|---|---|
| Stationary Phase | Chiral Stationary Phase (CSP), often polysaccharide-based (e.g., amylose (B160209) or cellulose derivatives). chromatographyonline.comnih.gov | The choice of CSP is the most critical factor for achieving chiral resolution. chromatographyonline.com |
| Mobile Phase | Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol). nih.gov | The modifier is essential for eluting the polar trihydroxybutanoate isomers. |
| Temperature | Typically 30-50 °C. | Affects fluid density and selectivity. |
| Pressure | Typically 100-200 bar. | Back pressure is controlled to maintain the CO₂ in a supercritical state and optimize resolution. |
| Detection | UV-Vis, MS, or CAD. | MS detection provides structural confirmation of the separated isomers. |
Capillary Electrophoresis (CE) and Electrokinetic Chromatography for Separation and Analysis
Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field. isfg.org It offers high separation efficiency, rapid analysis times, and requires minimal sample volume. isfg.orgntu.edu.tw
Capillary Zone Electrophoresis (CZE): In its simplest form, CZE can be used to separate the calcium cation (Ca²⁺) and the negatively charged trihydroxybutanoate anion. They would migrate in opposite directions in the capillary under the influence of the electric field and the electroosmotic flow (EOF). CZE is well-suited for the analysis of small ions. nih.gov
Micellar Electrokinetic Chromatography (MEKC): This is a hybrid of electrophoresis and chromatography that can separate both charged and neutral analytes. nih.gov A surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.gov Neutral analytes separate based on their partitioning between the aqueous buffer and the micelles. nih.gov For Calcium bis(2,3,4-trihydroxybutanoate), MEKC could be used to separate the trihydroxybutanoate anion from potential neutral impurities or other components in a complex matrix.
| Technique | Separation Principle | Application to Analyte |
|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Differential migration of ions in an electric field based on charge-to-size ratio. ntu.edu.twnih.gov | Simultaneous analysis of Ca²⁺ and trihydroxybutanoate⁻ is possible. |
| Micellar Electrokinetic Chromatography (MEKC) | Differential partitioning of analytes between an aqueous phase and a micellar pseudo-stationary phase. nih.govnih.gov | Separation of trihydroxybutanoate from neutral impurities or formulation excipients. |
Spectrophotometric and Fluorometric Assays for Trihydroxybutanoates and Calcium
These methods are typically used for quantifying the total amount of calcium or, potentially, the trihydroxybutanoate anion, often without a prior separation step. They rely on a chemical reaction that produces a colored or fluorescent product.
Analysis of Trihydroxybutanoates: Direct spectrophotometric analysis is not specific. However, enzymatic assays could be developed where an enzyme specifically reacts with 2,3,4-trihydroxybutanoate to produce a product that can be measured, such as NADH, which absorbs light at 340 nm. Alternatively, derivatization with a chromogenic or fluorogenic reagent could be employed, similar to methods used for other carbonyl-containing compounds. nih.gov
Analysis of Calcium: A variety of well-established spectrophotometric and fluorometric methods exist for the determination of calcium ions. These methods almost always involve the use of a chelating agent that changes its optical properties upon binding to Ca²⁺. researchgate.net
Spectrophotometry: Reagents such as Arsenazo III or o-cresolphthalein (B1221799) complexone form highly colored complexes with calcium that can be measured in the visible range. researchgate.netbridgew.edu The absorbance is proportional to the calcium concentration. bridgew.edu Tetramethylmurexide can also be used as a colored ligand for the spectrophotometric determination of calcium. chempap.org
Fluorometry: Fluorometric methods offer high sensitivity. Indicators like Calcein Blue or the Calcein-calcium complex are used. nih.gov For instance, the titration of calcium with a chelator like EGTA can be monitored by the quenching of the fluorescence of the calcium-calcein complex at the endpoint. nih.gov
| Analyte | Method | Principle | Example Reagent(s) |
|---|---|---|---|
| Calcium | Spectrophotometry (Colorimetry) | Formation of a colored complex between Ca²⁺ and a dye. bridgew.edu | Arsenazo III, o-cresolphthalein, Tetramethylmurexide. researchgate.netbridgew.educhempap.org |
| Calcium | Fluorometry | Formation or quenching of a fluorescent complex. nih.govnih.gov | Calcein, Calcein Blue, EGTA (as titrant). nih.govnih.gov |
| Trihydroxybutanoate | Indirect Spectrophotometry | Enzymatic reaction producing a chromophore (e.g., NADH) or chemical derivatization. nih.gov | Specific dehydrogenases; derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov |
Electrochemical Detection Methods and Biosensors
Electrochemical methods offer high sensitivity, rapid response times, and cost-effective instrumentation for the detection of specific analytes. While sensors designed to detect the intact Calcium bis(2,3,4-trihydroxybutanoate) molecule are not common, numerous methods exist for the highly specific detection of its constituent calcium ion (Ca²⁺), which can be used for indirect quantification.
Electrochemical Sensors
Potentiometric ion-selective electrodes (ISEs) are a prominent type of electrochemical sensor for Ca²⁺. These sensors operate by measuring the potential difference across a selective membrane that preferentially interacts with the target ion. chem-soc.si A typical Ca²⁺-ISE consists of a PVC membrane matrix, a plasticizer, and an ionophore—a compound that selectively binds to Ca²⁺ ions. chem-soc.sinih.gov
One study reported a novel calcium sensor using 2-[(2-hydroxyphenyl)imino]-1,2-diphenylethanone as the ionophore within a PVC membrane. chem-soc.si This sensor demonstrated a near-Nernstian response of 28.5 ± 0.5 mV per decade change in Ca²⁺ concentration over a linear range of 1.0 × 10⁻⁶ M to 1.0 × 10⁻¹ M, with a detection limit of 8.0 × 10⁻⁷ M. chem-soc.si Another design utilized deoxyribonucleic acid (DNA) as a novel ionophore for calcium, achieving a Nernstian slope of 30 mV/decade and a rapid response time of 2–3 seconds. nih.gov
Biosensors
Biosensors combine a biological recognition element with a physicochemical transducer to detect a target analyte. For calcium detection, various biosensing strategies have been developed.
Protein-Based Biosensors: Some biosensors utilize calcium-binding proteins. One innovative approach uses the protein calprotectin for a magnetic resonance imaging (MRI)-based sensor. biorxiv.org Calprotectin binds calcium, which in turn triggers the sequestration of manganese ions, altering the T1 and T2 relaxation times in an MRI scan. biorxiv.org This change in contrast provides a method for detecting biologically relevant calcium concentrations. biorxiv.org
Genetically Encoded Calcium Indicators (GECIs): These are advanced biosensors created through protein engineering, designed to change their fluorescent properties upon binding Ca²⁺. nih.govnih.gov GECIs are powerful tools for imaging calcium dynamics within living cells and specific subcellular compartments. nih.gov While typically used for intracellular concentrations, engineering efforts have produced low-affinity versions, named GreenT-ECs, with binding affinities tuned to the millimolar concentrations found in extracellular fluids, making them relevant for monitoring environments where a compound like Calcium bis(2,3,4-trihydroxybutanoate) would dissociate. nih.gov
DNAzyme-Based Biosensors: An electrochemical biosensor for Ca²⁺ was developed using a glass carbon electrode modified with nitrogen-doped graphene, gold nanoparticles, and a specific DNA sequence (DNAzyme). researchgate.net The catalytic activity of the DNAzyme is stimulated by the presence of calcium ions, providing a basis for quantification. researchgate.net
Interactive Table: Comparison of Various Electrochemical Sensors for Calcium (Ca²⁺) Detection
| Sensor Type | Ionophore/Recognition Element | Linear Range (M) | Limit of Detection (LOD) (M) | Response Time | Reference |
| PVC Membrane ISE | 2-[(2-hydroxyphenyl)imino]-1,2-diphenylethanone | 1.0x10⁻⁶ - 1.0x10⁻¹ | 8.0x10⁻⁷ | < 20 s | chem-soc.si |
| PVC Membrane ISE | Deoxyribonucleic Acid (DNA) | Not Specified | 7.94x10⁻⁶ | 2-3 s | nih.gov |
| DNAzyme Biosensor | DNAzyme on NGR-AuNP electrode | 0.1x10⁻³ - 1.0x10⁻³ | 4.0x10⁻⁶ | Not Specified | researchgate.net |
| MoS₂-Graphene Biosensor | Anti-PTH Antibody (for PTH, a Ca²⁺ regulator) | 1-50 pg/mL (of PTH) | Not Applicable | Not Specified | nih.gov |
Note: The MoS₂-Graphene biosensor detects a hormone that regulates calcium, not the ion directly, but represents a related biosensing application.
Theoretical and Computational Investigations of Calcium Bis 2,3,4 Trihydroxybutanoate Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in providing a molecule-level understanding of the geometric, electronic, and energetic properties of chemical systems. For Calcium bis(2,3,4-trihydroxybutanoate), such studies would offer fundamental insights into its intrinsic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. und.edu A typical DFT study on Calcium bis(2,3,4-trihydroxybutanoate) would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved.
From this optimized geometry, various molecular properties could be calculated. These properties often include bond lengths, bond angles, and dihedral angles, providing a precise structural description. Furthermore, DFT calculations can predict vibrational frequencies corresponding to the stretching and bending of chemical bonds. researchgate.net These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra.
Studies on reaction mechanisms would involve mapping the potential energy surface for hypothetical reactions, such as ligand exchange or decomposition. This would help in identifying transition states and calculating activation energies, thereby elucidating the compound's reactivity and stability. beilstein-journals.org
Table 1: Hypothetical DFT-Calculated Molecular Properties of Calcium bis(2,3,4-trihydroxybutanoate) This table is for illustrative purposes only, as specific data is unavailable.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Ca-O Bond Length (Carbonyl) | Data not available | B3LYP/6-311G(d,p) |
| Ca-O Bond Length (Hydroxyl) | Data not available | B3LYP/6-311G(d,p) |
| Total Dipole Moment | Data not available | B3LYP/6-311G(d,p) |
| HOMO-LUMO Energy Gap | Data not available | B3LYP/6-311G(d,p) |
Computational methods are frequently used to predict spectroscopic parameters, which aids in the analysis of experimental data. nih.govnih.gov For Calcium bis(2,3,4-trihydroxybutanoate), calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would involve methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. idc-online.com The predicted shifts would then be compared to experimental spectra to confirm structural assignments. youtube.com
Similarly, the calculation of vibrational frequencies (as mentioned in 7.1.1) directly leads to the prediction of IR absorption bands. researchgate.net The intensity of these bands can also be computed, providing a theoretical IR spectrum that can be a powerful tool for identifying the compound and its functional groups.
Table 2: Hypothetical Predicted Spectroscopic Parameters for Calcium bis(2,3,4-trihydroxybutanoate) This table is for illustrative purposes only, as specific data is unavailable.
| Parameter Type | Predicted Value/Range | Notes |
|---|---|---|
| ¹³C NMR Chemical Shift (C=O) | Data not available | Carbonyl carbon of the butanoate moiety |
| ¹H NMR Chemical Shift (O-H) | Data not available | Hydroxyl protons |
| IR Absorption (C=O stretch) | Data not available | Typically a strong band |
| IR Absorption (O-H stretch) | Data not available | Broad band indicative of hydrogen bonding |
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. nih.gov
Visualizing the spatial distribution of these orbitals would show where the molecule is most likely to interact with other chemical species. youtube.com Similarly, mapping the electron density distribution would reveal the charge distribution across the molecule, highlighting electronegative and electropositive regions and providing insights into intermolecular interactions.
Molecular Dynamics (MD) Simulations of Calcium bis(2,3,4-trihydroxybutanoate) in Solution and Interacting with Surfaces
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of the system's behavior that complements the static view from quantum chemical calculations. mdpi.com
MD simulations of Calcium bis(2,3,4-trihydroxybutanoate) in an aqueous environment would reveal how the molecule moves, flexes, and rotates in water. This includes studying the conformational flexibility of the trihydroxybutanoate chains and the stability of the coordination of the calcium ion by the ligands. nih.govnih.gov
The simulations would also provide a detailed picture of solvation. By analyzing the radial distribution functions between the calcium ion and water oxygen atoms, and between the ligand's functional groups and water molecules, one could determine the structure and size of the solvation shells. This is critical for understanding the compound's solubility and how it interacts with its immediate environment. mdpi.com Performing similar simulations in non-aqueous solvents would allow for a comparative analysis of solvation effects.
In solution, the calcium cation and the trihydroxybutanoate anions can exist in different states: as fully solvated, separated ions; as solvent-shared ion pairs; or as direct contact ion pairs. chemrxiv.org MD simulations, particularly with enhanced sampling techniques, can be used to calculate the free energy landscape of the ion pairing process. researchgate.netsemanticscholar.org This would quantify the relative stability of these different states and the energy barriers between them.
Furthermore, at higher concentrations, these ion pairs might aggregate to form larger clusters. MD simulations can model this aggregation process, providing insights into the early stages of nucleation or precipitation and revealing the structure and dynamics of the resulting aggregates. chemrxiv.org
Diffusion and Transport Simulations
No specific studies detailing the diffusion and transport properties of Calcium bis(2,3,4-trihydroxybutanoate) through computational simulations were identified. Research in this area would typically involve molecular dynamics simulations to calculate diffusion coefficients and observe transport mechanisms across simulated biological or synthetic membranes. Such studies would provide insights into the mobility and permeation characteristics of the compound, which are crucial for understanding its behavior in various systems. However, no published data, such as diffusion constants or transport pathway analyses derived from simulations of this specific molecule, could be located.
In Silico Modeling of Ligand-Receptor Interactions (Non-Clinical, e.g., Enzyme Active Sites)
There is a notable absence of published research on the in silico modeling of interactions between Calcium bis(2,3,4-trihydroxybutanoate) and biological receptors, such as enzyme active sites. This type of computational investigation is vital for predicting the binding affinity and mode of interaction of a ligand with a target protein. Techniques like molecular docking and molecular dynamics simulations are standard for these studies. The absence of such research for Calcium bis(2,3,4-trihydroxybutanoate) means that there is no available data on its potential biological targets or the structural basis for any such interactions at a molecular level.
Force Field Development and Parameterization for Calcium Trihydroxybutanoate Systems
A critical prerequisite for accurate molecular simulations is a well-defined force field, which is a set of parameters describing the potential energy of a system of atoms. No specific force field parameters developed or parameterized explicitly for Calcium bis(2,3,4-trihydroxybutanoate) or the trihydroxybutanoate anion in the presence of calcium ions were found in the reviewed literature. While general force fields for biomolecules and ions exist (e.g., CHARMM, AMBER, OPLS), their accuracy for a specific and less common molecule like Calcium bis(2,3,4-trihydroxybutanoate) would depend on specific parameterization and validation against experimental or quantum mechanical data. nih.govnih.govnih.govresearchgate.net The development of such parameters would involve complex quantum mechanical calculations to derive partial charges, bond lengths, angles, and dihedral parameters that accurately represent the molecule's conformational energy landscape. nih.govsimtk.org Without these specific parameters, any computational study would be preliminary and of uncertain accuracy. The literature does discuss force field development for related systems like calcium carboxylates and calcium carbonate, but these are not directly transferable. aip.orgresearchgate.netresearchgate.net
Advanced Applications of Calcium Bis 2,3,4 Trihydroxybutanoate in Materials Science and Industrial Chemistry Non Clinical
Role in Biomineralization Processes and Bio-inspired Material Synthesis (In vitro/Ex vivo)
The structure of the trihydroxybutanoate anion, with its multiple hydroxyl and carboxylate groups, suggests its potential to interact with mineral phases, particularly those of calcium carbonate and calcium phosphate (B84403). This interaction is central to biomineralization, the process by which living organisms produce minerals, and is a key area of interest for creating bio-inspired materials.
In vitro studies on various hydroxy acids have demonstrated their capacity to inhibit the precipitation of calcium salts. asianpubs.orgmedpulse.inmedpulse.inasianpubs.org This inhibitory effect is crucial for controlling the location and timing of mineral formation in synthetic systems. The mechanism often involves the sequestration of calcium ions through chelation, which prevents the spontaneous and uncontrolled precipitation of insoluble salts. asianpubs.orgmedpulse.inmedpulse.in
Polyhydroxy compounds can also form hydrophilic layers on surfaces, which may limit the penetration and interaction of calcium and phosphate ions, thereby controlling nucleation. transpl.ru Furthermore, in vitro experiments with calcium threonate have been observed to increase the formation of mineralized nodules in cell cultures, indicating a potential role in promoting controlled mineralization under specific conditions. science.gov The presence of multiple hydroxyl groups, similar to those in polyhydroxy-terminated dendrimers, could allow trihydroxybutanoates to act as templates for the nucleation of calcium phosphate. scibasejournals.orgresearchgate.net
The table below summarizes the inhibitory effects of various naturally occurring hydroxy acids on the mineralization of calcium phosphate and calcium carbonate, providing a basis for the expected behavior of trihydroxybutanoates.
| Inhibitor (Hydroxy Acid) | Concentration (M) | Inhibition Efficiency (%) on Calcium Phosphate Mineralization | Inhibition Efficiency (%) on Calcium Carbonate Mineralization |
| Lactic Acid | 0.01 | 80 - 82 | Not specified |
| Malic Acid | Not specified | Moderate to Good | Moderate to Good |
| Tartaric Acid | Not specified | Moderate to Good | Moderate to Good |
| Citric Acid | Not specified | Moderate to Good | Moderate to Good |
| Succinic Acid | Not specified | Moderate to Good | Moderate to Good |
This data is based on studies of various hydroxy acids and is presented as an analogy for the potential action of trihydroxybutanoates. asianpubs.org
Beyond simply inhibiting or promoting mineralization, compounds involved in biomineralization often play a critical role in dictating the final morphology, size, and orientation of the crystals. This control is essential for achieving the desired mechanical and functional properties in bio-inspired materials. For instance, different proteins and organic molecules can selectively stabilize certain crystal faces of calcium carbonate, leading to morphologies other than the thermodynamically stable rhombohedral calcite.
While direct evidence for trihydroxybutanoates is not available, studies on other organic molecules show that they can influence calcium carbonate crystal morphology, leading to the formation of fused crystalline conglomerates. science.gov It is hypothesized that the multiple binding sites on the trihydroxybutanoate ion could similarly interact with growing crystal surfaces, altering their development.
Use as a Complexing Agent and Chelator in Industrial Processes (e.g., Metal Sequestration, Water Treatment)
The structure of the trihydroxybutanoate anion, featuring multiple hydroxyl groups and a carboxylate group, makes it a candidate for acting as a chelating agent. Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it in a stable, soluble complex. This property is highly valuable in various industrial applications.
A close structural and functional analogue is gluconic acid and its sodium salt, sodium gluconate. Sodium gluconate is a highly effective chelating agent, particularly in alkaline conditions, where it can sequester divalent and trivalent metal ions such as calcium, magnesium, and iron. pmpinc.comthinkdochemicals.commultichemindia.comrawsource.comatamanchemicals.com This prevents the precipitation of mineral scales in pipes (B44673) and boilers, making it a valuable component in industrial water treatment and cleaning formulations. made-in-china.comriverlandtrading.comchemimpex.comunivarsolutions.co.uk
Given the similarities in their polyhydroxycarboxylic acid structures, it is anticipated that calcium bis(2,3,4-trihydroxybutanoate) would exhibit comparable chelating properties, making it potentially useful for:
Water Treatment: To prevent scale formation in hard water systems.
Metal Cleaning: As a component in alkaline solutions for removing rust and mineral deposits from metal surfaces.
Industrial Cleaning: In detergents to prevent the deactivation of surfactants by hard water ions.
The table below compares the chelation capabilities of sodium gluconate with other common chelating agents, offering a benchmark for the potential performance of trihydroxybutanoates.
| Chelating Agent | Conditions for Effective Chelation | Typical Industrial Applications |
| Sodium Gluconate | Alkaline and concentrated alkaline solutions | Water Treatment, Metal Cleaning, Detergents, Concrete Admixtures |
| EDTA | Wide pH range | Water Treatment, Food Preservation, Pharmaceuticals |
| NTA | Wide pH range | Detergents, Water Treatment |
| Citric Acid | Acidic to neutral pH | Food and Beverage, Pharmaceuticals, Cleaning Agents |
This data is primarily based on the properties of sodium gluconate and is presented as an analogy. pmpinc.comrawsource.comatamanchemicals.comunivarsolutions.co.uk
Precursor in Polymer Synthesis and Development of Bio-based Materials
2,3,4-Trihydroxybutanoic acid, as a bifunctional monomer (containing both hydroxyl and carboxyl groups), is a potential building block for the synthesis of various polymers, particularly polyesters and hydrogels. These polymers fall under the broader class of polyhydroxyalkanoates (PHAs), which are well-regarded for their biodegradability and biocompatibility.
The synthesis of polyesters from hydroxycarboxylic acids like 2,3,4-trihydroxybutanoic acid can be achieved through condensation polymerization. google.comgoogle.com The resulting polyesters would be a type of PHA. The properties of these PHAs can be tailored by controlling their monomer composition, which in turn affects their crystallinity, mechanical strength, and degradation rate. rsc.org
Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, can also be developed from PHA-based materials. For instance, unsaturated PHAs can be cross-linked to form hydrogels. researchgate.netacs.org By creating semi-interpenetrating networks of PHAs with other polymers like polyethylene (B3416737) glycol (PEG), the mechanical properties and swelling behavior of the resulting hydrogels can be finely tuned. rsc.orgacs.org
PHAs are extensively investigated for the development of biocompatible materials for a wide range of non-clinical, biomedical applications, particularly in tissue engineering. mdpi.comfrontiersin.orgnih.govmdpi.comnih.govnih.gov Their key advantages include:
Biocompatibility: The degradation products of many PHAs are non-toxic and can be metabolized by the body. frontiersin.org
Biodegradability: PHAs can be designed to degrade over a specific timeframe, which is crucial for applications like temporary scaffolds for tissue regeneration.
Tunable Properties: The mechanical properties of PHAs can be adjusted to match those of different tissues, from soft and flexible to hard and rigid. rsc.orgucl.ac.ukmdpi.com
These properties make PHA-based materials, including those potentially derived from 2,3,4-trihydroxybutanoic acid, suitable for creating scaffolds for soft and hard tissue regeneration, as well as for use in wound dressings and other implantable devices. mdpi.comnih.govolivebio.comresearchgate.net
The table below presents typical properties of various PHAs, which can serve as a reference for the potential characteristics of polymers derived from 2,3,4-trihydroxybutanoic acid.
| PHA Type | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristics and Potential Applications |
| P(3HB) (Poly(3-hydroxybutyrate)) | >40 | <10 | Rigid and brittle; suitable for hard tissue engineering scaffolds. |
| P(3HB-co-3HV) (Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)) | 15-40 | 10-50 | Less brittle than P(3HB); used in a variety of medical devices. |
| mcl-PHAs (Medium-chain-length PHAs) | 5-16 | 300-850 | Flexible and elastomeric; suitable for soft tissue engineering applications. |
| PHA-based Hydrogels | Variable (e.g., 2-40 Pa) | High swelling capacity | Soft, water-absorbent; used for cell encapsulation and as soft tissue scaffolds. |
This data is compiled from research on various types of PHAs and is indicative of the range of properties achievable. rsc.orgacs.orgmdpi.com
Applications in Food Science and Agriculture (Non-Nutritional, e.g., Texturizer, Stabilizer)
Beyond its nutritional profile, Calcium bis(2,3,4-trihydroxybutanoate) exhibits properties that make it a candidate for non-nutritional applications in the food and agricultural sectors, primarily as a texturizing and stabilizing agent.
Function as a Texturizer and Stabilizer in Food Products
Its polyhydroxy nature also suggests potential as a stabilizer in food systems such as emulsions and suspensions. selleck.co.jpkleemorganics.com By forming a hydration shell, it could help to prevent the coalescence of oil droplets or the settling of solid particles, thereby improving the shelf life and sensory attributes of food products.
Table 1: Potential Non-Nutritional Applications of Calcium bis(2,3,4-trihydroxybutanoate) in Food Science
| Application Area | Proposed Function | Potential Effect | Supporting Evidence |
| Beverages | Texturizer, Flavor Modifier | Reduces astringency, enhances sweetness perception | Patent claims google.com |
| Baked Goods | Texturizer | Improves softness and delicacy of texture | Mention in food additive supplier information tbbiotech.com |
| Various Food Systems | Stabilizer | Prevents separation in emulsions and suspensions | Inferred from chemical structure and properties selleck.co.jpkleemorganics.com |
Agricultural Uses
Currently, there is a notable lack of specific research on the direct application of Calcium bis(2,3,4-trihydroxybutanoate) in agriculture as a soil conditioner or plant growth promoter. However, some related compounds with chelating properties are known to improve nutrient uptake by plants. The ability of the threonate anion to complex with metal ions could theoretically enhance the bioavailability of essential micronutrients in the soil. science.govscience.gov Further studies are necessary to explore this potential and determine its efficacy and viability for agricultural purposes.
Degradation Pathways and Environmental Fate of 2,3,4 Trihydroxybutanoate Compounds
Microbial Degradation of Trihydroxybutanoates in Environmental Systems
The biodegradation of 2,3,4-trihydroxybutanoate is primarily driven by microbial activity in soil and aquatic environments. While direct studies on the microbial degradation of Calcium bis(2,3,4-trihydroxybutanoate) are limited, research on related polyhydroxyalkanoates (PHAs) and the metabolism of L-threonate provides significant insights.
Microorganisms, including bacteria and fungi, are known to degrade PHAs by secreting extracellular depolymerases. nih.gov These enzymes break down the polymer into smaller, water-soluble oligomers and monomers, such as 3-hydroxybutyric acid, which can then be utilized by the microorganisms as a source of carbon and energy. nih.govnih.gov The rate of this degradation is influenced by several environmental factors, including temperature, moisture, pH, and the composition of the microbial community. uminho.pt For instance, the biodegradation of poly(3-hydroxybutyrate) (PHB) and its copolymers has been observed to be faster at higher temperatures and in soils with higher microbial populations. uminho.ptcore.ac.uk Studies on PHB and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) films in soil have shown that complete degradation can occur within weeks under optimal conditions. nih.govresearchgate.net
Photodegradation Kinetics and Mechanisms in Aqueous Environments
Photodegradation in aqueous environments is another potential pathway for the transformation of 2,3,4-trihydroxybutanoate compounds. This process can occur through direct photolysis, where the molecule itself absorbs light and undergoes a chemical change, or indirect photolysis, which is mediated by other light-absorbing substances in the water.
The mechanism of photodegradation for hydroxycarboxylic acids may involve the formation of reactive oxygen species, such as hydroxyl radicals, which are highly reactive and can lead to the breakdown of the parent molecule. researchgate.net The ultimate products of complete photodegradation are typically carbon dioxide and water. The table below presents hypothetical photodegradation data based on general principles for similar organic acids, as specific data for Calcium bis(2,3,4-trihydroxybutanoate) is not available.
| Parameter | Value | Conditions |
| Photodegradation Half-life | Not Available | Aqueous solution, simulated sunlight |
| Quantum Yield | Not Available | 254 nm |
| Primary Degradation Products | Not Determined | - |
Note: The data in this table is illustrative and not based on experimental results for Calcium bis(2,3,4-trihydroxybutanoate).
Hydrolytic Stability of Calcium bis(2,3,4-trihydroxybutanoate) under Varying Environmental Conditions
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of Calcium bis(2,3,4-trihydroxybutanoate) is a key factor in its persistence in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.
For esters and other similar compounds, hydrolysis can be catalyzed by both acids and bases. researchgate.net At neutral pH, the rate of hydrolysis is generally slow. However, under acidic or alkaline conditions, the rate can increase substantially. For instance, studies on the hydrolysis of biopolyesters have shown that the degradation rate increases significantly at pH values below 2 or above 12. researchgate.net Temperature also plays a crucial role, with higher temperatures generally leading to faster hydrolysis rates.
Given that Calcium bis(2,3,4-trihydroxybutanoate) is the salt of a carboxylic acid, it exists in equilibrium with its corresponding acid, 2,3,4-trihydroxybutanoic acid. The stability of the ester linkages in related compounds suggests that the carboxylate group in the target compound is the primary site for potential hydrolysis. The table below provides a hypothetical representation of hydrolytic stability under different conditions, as specific experimental data for Calcium bis(2,3,4-trihydroxybutanoate) is not available.
| pH | Temperature (°C) | Half-life (days) |
| 4 | 25 | Not Available |
| 7 | 25 | Not Available |
| 9 | 25 | Not Available |
| 7 | 50 | Not Available |
Note: The data in this table is for illustrative purposes and does not represent measured values for Calcium bis(2,3,4-trihydroxybutanoate).
Environmental Distribution, Leaching, and Transformation in Aquatic and Soil Systems
The distribution of Calcium bis(2,3,4-trihydroxybutanoate) in the environment is governed by its physical and chemical properties, particularly its water solubility and its tendency to adsorb to soil particles. The mobility of a chemical in soil is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com A low Koc value indicates weak adsorption to soil and a higher potential for leaching into groundwater, while a high Koc value suggests strong adsorption and lower mobility. chemsafetypro.comresearchgate.net
As Calcium bis(2,3,4-trihydroxybutanoate) is expected to be highly soluble in water, it is likely to have a low Koc value. This would suggest that it has the potential to be mobile in soil and leach into underlying groundwater. However, the calcium cation may interact with soil components, potentially influencing its mobility.
Once in the soil or aquatic systems, 2,3,4-trihydroxybutanoate can undergo various transformation processes, including microbial degradation as discussed in section 9.1. The ultimate fate of the compound will depend on the rates of these different processes. Human pharmacokinetic studies have shown that calcium L-threonate is absorbed and the threonate anion is excreted in the urine, indicating its bioavailability and potential for metabolism. nih.govdrugbank.comnih.gov
| Parameter | Value | Method |
| Soil Organic Carbon Partition Coefficient (Koc) | Not Available | Estimated/Measured |
| Leaching Potential | Not Available | - |
| Primary Transformation Products in Soil | Not Determined | - |
| Primary Transformation Products in Water | Not Determined | - |
Ecotoxicological Studies on Non-Target Organisms (In vitro/In vivo, Non-Human)
The ecotoxicological profile of a chemical provides information on its potential to cause harm to non-target organisms in the environment. Standard tests are conducted on representative species from different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish.
Specific ecotoxicological data for Calcium bis(2,3,4-trihydroxybutanoate) is limited. However, studies on related compounds can offer some insights. For example, a study on magnesium L-threonate in zebrafish embryos showed no adverse effects on development or survival at concentrations below 25 mM. nih.gov The toxicity of salts can sometimes be attributed to the cation. For instance, high concentrations of calcium chloride have been shown to be toxic to fish.
A safety data sheet for a related compound indicates that it is not classified as a hazardous substance. merckmillipore.com However, without specific data from standardized ecotoxicity tests, a comprehensive assessment of the risk to non-target organisms cannot be made. The following table is intended to present such data, but the values are currently unavailable from the conducted searches.
| Organism | Test Type | Endpoint | Value (mg/L) |
| Algae (Scenedesmus subspicatus) | 72h growth inhibition | EC50 | Not Available |
| Invertebrate (Daphnia magna) | 48h immobilization | EC50 | Not Available |
| Fish (Danio rerio - Zebrafish) | 96h acute toxicity | LC50 | Not Available |
Future Directions and Emerging Research Areas for Calcium Bis 2,3,4 Trihydroxybutanoate
Integration with Systems Biology and Metabolomics Approaches
Systems biology offers a holistic framework for understanding the complex interactions of biological systems by integrating diverse datasets. nih.govnih.gov Metabolomics, a key component of systems biology, focuses on the comprehensive analysis of metabolites in a biological system and is increasingly used to identify novel biomarkers and understand disease progression. nih.govyoutube.com The integration of these fields is crucial for elucidating the precise role of Calcium bis(2,3,4-trihydroxybutanoate) in metabolic networks.
Future research will likely involve untargeted and targeted metabolomics profiling to map the metabolic fate of trihydroxybutanoates within cellular systems. nih.gov Although 2,3,4-trihydroxybutanoic acid has been identified in human blood, it is considered part of the exposome—the collection of all exposures of an individual—rather than a naturally occurring metabolite in all individuals. hmdb.ca However, other related compounds, such as 2,2,4-trihydroxybutanoic acid, are recognized as metabolites. nih.gov High-resolution metabolomics, capable of detecting tens of thousands of metabolites, can be employed to study how the introduction of Calcium bis(2,3,4-trihydroxybutanoate) perturbs existing metabolic pathways, such as butanoate metabolism, which has been shown to be disrupted in certain conditions. uab.edumdpi.com
By correlating changes in the levels of this compound with alterations in the transcriptome and proteome, researchers can build comprehensive models of its biological impact. nih.gov These systems-level analyses, supported by powerful bioinformatics platforms like MetaboAnalyst, can help identify the enzymes, transporters, and regulatory networks that interact with trihydroxybutanoates, providing a deeper understanding of their function. nih.gov Such studies often rely on the analysis of metabolic pathways cataloged in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jp
A summary of how metabolomics can be applied to study trihydroxybutanoates is presented below.
| Metabolomics Approach | Application to Trihydroxybutanoate Research | Potential Insights | References |
| Untargeted Profiling | Broadly screen for all detectable metabolites in a biological sample after exposure to Calcium bis(2,3,4-trihydroxybutanoate). | Discovery of novel metabolic pathways involving trihydroxybutanoates and identification of unexpected biological effects. | nih.govmdpi.com |
| Targeted Profiling | Quantify the concentration of trihydroxybutanoate and related known metabolites in specific pathways (e.g., butanoate metabolism). | Determine the rate of uptake, conversion, and clearance of the compound; understand its direct impact on related metabolic routes. | nih.gov |
| Fluxomics | Use isotopically labeled trihydroxybutanoate to trace the movement of its atoms through the metabolic network. | Elucidate the precise metabolic fate of the compound and identify downstream metabolites and end-products. | nih.govyoutube.com |
| Multi-Omics Integration | Combine metabolomics data with genomics, transcriptomics, and proteomics data from the same biological system. | Build comprehensive models of the compound's mechanism of action, linking it to gene expression and protein function. | nih.gov |
Development of Novel Synthetic Methodologies for Enantiopure Trihydroxybutanoates
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that can produce enantiomerically pure forms of 2,3,4-trihydroxybutanoate is a significant area of future research. The compound has multiple chiral centers, making stereoselective synthesis a considerable challenge.
Emerging synthetic strategies will likely focus on asymmetric synthesis to control the precise three-dimensional arrangement of the hydroxyl groups. Methodologies analogous to the stereocontrolled synthesis of polyhydroxylated amino acids could be adapted for this purpose. researchgate.net Such approaches often involve key steps like Michael additions, stereospecific Diels-Alder reactions, and selective hydroxylations to build the chiral architecture of the molecule. researchgate.net
Furthermore, research into the synthesis of enantiopure calcium complexes is also relevant. nih.gov The development of chiral ligands that can coordinate with the calcium ion could facilitate the stereoselective synthesis of the target compound or be used to prepare enantiopure calcium-based catalysts for other reactions. nih.gov The goal is to create scalable and efficient synthetic routes that provide access to each stereoisomer of trihydroxybutanoic acid, enabling detailed investigation into their individual biological properties and applications.
Advanced Spectroscopic and Microscopic Characterization Techniques for Complex Biological and Material Matrices
Understanding the behavior of Calcium bis(2,3,4-trihydroxybutanoate) within complex environments, such as biological tissues or advanced materials, requires sophisticated analytical techniques. Future research will increasingly rely on a combination of advanced spectroscopic and microscopic methods to gain detailed structural and functional information at the micro and nanoscale. nih.gov
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 19F NMR in conjunction with fluorinated probes, can be used for chiral discrimination and analysis in complex mixtures. acs.org This could be adapted to develop methods for distinguishing between stereoisomers of trihydroxybutanoate.
Mass Spectrometry (MS): High-resolution MS, particularly when coupled with liquid chromatography (LC-MS), is essential for identifying and quantifying metabolites in complex biological samples. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of such compounds. acs.org
Fluorescence and Circular Dichroism (CD) Spectroscopy: These methods are invaluable for studying the structure and dynamics of biomolecules. researchgate.net They could be used to investigate how Calcium bis(2,3,4-trihydroxybutanoate) interacts with proteins or other macromolecules, potentially inducing conformational changes. researchgate.net
Microscopic Techniques: Microscopy is essential for visualizing the morphology and composition of materials at a high resolution. numberanalytics.comleica-microsystems.com
Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) provides detailed information about surface topography and composition, while Transmission Electron Microscopy (TEM) allows for the examination of the internal nanostructure of materials. nih.govnumberanalytics.com These techniques could be used to study materials where the compound is incorporated, such as biopolymer films or nanoparticle coatings.
Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can map surface topography and properties at the atomic scale. numberanalytics.cominfinitiaresearch.com AFM is particularly useful for analyzing the surface of biological samples and materials, including their mechanical properties like stiffness and adhesion. numberanalytics.com
The table below summarizes key advanced characterization techniques and their potential applications.
| Technique | Type | Information Provided | Potential Application for Calcium bis(2,3,4-trihydroxybutanoate) | References |
| NMR Spectroscopy | Spectroscopic | Atomic-level structure, dynamics, chiral discrimination. | Determine the precise structure of isomers; study interactions with biomolecules. | acs.orgresearchgate.net |
| Mass Spectrometry | Spectroscopic | Molecular weight, elemental composition, quantification. | Identify and quantify the compound and its metabolites in biological fluids and tissues. | nih.govacs.org |
| Scanning Electron Microscopy (SEM) | Microscopic | Surface topography, morphology, composition. | Visualize materials (e.g., polymers, composites) incorporating the compound. | nih.govinfinitiaresearch.com |
| Transmission Electron Microscopy (TEM) | Microscopic | Internal microstructure, crystal structure, nanoparticle morphology. | Characterize nanostructures functionalized with the compound. | nih.govnumberanalytics.com |
| Atomic Force Microscopy (AFM) | Microscopic | High-resolution surface topography, mechanical properties. | Image surfaces coated with the compound at the nanoscale; measure interaction forces with biomolecules. | numberanalytics.cominfinitiaresearch.com |
Design and Synthesis of Targeted Molecular Probes and Biosensors (Non-Clinical)
To track the distribution and interaction of Calcium bis(2,3,4-trihydroxybutanoate) in research settings, targeted molecular probes and sensitive biosensors are needed. nih.gov This is a burgeoning research area focused on creating tools for the specific detection and quantification of biomolecules without interfering with their function. nih.gov
Molecular Probes: A molecular probe is an organic compound that binds to a specific target and generates a detectable signal, such as fluorescence. nih.gov Future work could involve chemically modifying the trihydroxybutanoate structure by attaching a fluorophore. This would create a probe that allows for the visualization of its uptake and localization within cells or tissues using techniques like fluorescence microscopy. numberanalytics.com
Biosensors: Non-invasive electrochemical biosensors are devices that can detect specific analytes in physiological fluids. nih.gov A common approach involves immobilizing an enzyme that specifically reacts with the target analyte onto an electrode surface. nih.gov For trihydroxybutanoate, a hypothetical biosensor could be constructed using a specific dehydrogenase or oxidase enzyme that recognizes the 2,3,4-trihydroxybutanoate structure. The reaction would produce a measurable electrical signal (e.g., a change in current from the production of hydrogen peroxide), allowing for real-time, quantitative analysis. nih.govnih.gov Such non-clinical sensors would be invaluable research tools for studying the compound's pharmacokinetics in experimental models.
Exploration of Interdisciplinary Applications in Nanoscience and Catalysis
The unique chemical structure of Calcium bis(2,3,4-trihydroxybutanoate)—a calcium salt of a polyhydroxylated carboxylic acid—positions it as a candidate for innovative applications in nanoscience and catalysis.
Nanoscience: Carboxylic acids are widely used in nanotechnology to functionalize and stabilize nanoparticles. patsnap.com The carboxylate group of trihydroxybutanoate can act as an anchor to the surface of metal or metal oxide nanoparticles, while the multiple hydroxyl groups can enhance their stability and dispersibility in aqueous environments. These functionalized nanoparticles have potential applications in areas such as:
Drug Delivery: As part of nanocarrier systems like metal-organic frameworks (MOFs), where calcium can be a structural component and carboxylates act as organic linkers. acs.org
Advanced Materials: Incorporation into nanocomposites to improve the properties of materials for industries like aerospace and automotive. patsnap.com
Environmental Remediation: Development of nanostructured materials for water purification, where the functional groups can help bind and remove contaminants. patsnap.com
Catalysis: Calcium-based catalysts are gaining significant attention as cheap, abundant, and biocompatible alternatives to traditional transition metal catalysts. fau.eu Calcium complexes have demonstrated catalytic activity in a range of important chemical transformations, including:
Hydrogenation: Calcium hydride complexes can catalyze the hydrogenation of unsaturated bonds. researchgate.net
Cycloaddition Reactions: Calcium iodide, in combination with ligands, can catalyze the reaction of CO2 with epoxides to form cyclic carbonates. acs.org
Hydroboration: Enantiopure calcium complexes have been shown to be efficient catalysts for the hydroboration of ketones. nih.gov
The presence of hydroxyl groups on the trihydroxybutanoate ligand is a critical factor, as studies have shown that free hydroxyl groups can sometimes have a negative effect on the activity of certain calcium catalytic systems. acs.org Future research will explore how the specific structure of Calcium bis(2,3,4-trihydroxybutanoate) can be tuned to either enhance or control catalytic activity, potentially leading to the development of novel, sustainable catalysts for green chemistry applications. The integration of CO2 capture with mineralization using calcium sources is another related area where calcium carboxylates could play a role. acs.org
Q & A
Q. What are the established synthetic pathways for Calcium bis(2,3,4-trihydroxybutanoate), and what key reaction conditions influence yield?
Calcium bis(2,3,4-trihydroxybutanoate) is synthesized via oxidation of ascorbic acid (vitamin C) to L-threonic acid, followed by neutralization with calcium hydroxide. Key factors include:
- Oxidation conditions : Controlled pH (4–6) and temperature (50–70°C) to prevent over-oxidation or degradation .
- Purification : Recrystallization from aqueous ethanol to remove unreacted ascorbic acid and byproducts.
- Yield optimization : Stoichiometric ratios of ascorbic acid to calcium hydroxide (2:1 molar ratio) and inert atmosphere to minimize side reactions .
Q. How can researchers determine the solubility and thermal stability of Calcium bis(2,3,4-trihydroxybutanoate) under physiological conditions?
Methodological approaches include:
- Solubility : Gravimetric analysis in water, ethanol, and simulated intestinal fluid (pH 6.8). Studies show high water solubility (>200 mg/mL at 25°C) due to its hydrophilic hydroxy groups .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm stability up to 200°C, with decomposition observed at 300°C. Heating at 120°C for 20 minutes shows no structural changes, supporting its use in heat-processed formulations .
Q. What analytical techniques are most effective for characterizing the stereochemical configuration of Calcium bis(2,3,4-trihydroxybutanoate)?
- Nuclear Magnetic Resonance (NMR) : and NMR verify stereochemistry by comparing chemical shifts to reference spectra of L-threonic acid derivatives .
- X-ray crystallography : Resolves the coordination geometry of calcium with the trihydroxybutanoate ligands, confirming a hexadentate binding mode .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported bioavailability data for Calcium bis(2,3,4-trihydroxybutanoate) compared to other calcium salts?
- Comparative absorption studies : Use dual-isotope tracer methods ( and ) in animal models to track intestinal uptake and serum concentration over time .
- Mechanistic analysis : Employ Caco-2 cell monolayers to assess transport efficiency and paracellular vs. transcellular pathways, leveraging its unique lipid-water partition coefficient (log P ≈ -1.2) .
- Contradiction mitigation : Standardize dosing protocols (e.g., fasting vs. fed states) and control for dietary calcium intake in human trials .
Q. How can researchers optimize the catalytic oxidation process of ascorbic acid to improve the purity of Calcium bis(2,3,4-trihydroxybutanoate)?
- Catalyst selection : Transition metal catalysts (e.g., MnO) enhance oxidation efficiency while minimizing side products like dehydroascorbic acid. Palladium-based catalysts (e.g., Pd/C) may further improve selectivity under hydrogenation conditions .
- Process monitoring : Real-time HPLC tracking of ascorbic acid conversion and intermediate byproducts (e.g., 2,3-diketogulonic acid) ensures reaction termination at optimal yield .
Q. What advanced spectroscopic methods are required to analyze the coordination geometry of calcium in bis(2,3,4-trihydroxybutanoate) complexes?
- Extended X-ray Absorption Fine Structure (EXAFS) : Probes calcium’s local coordination environment, revealing bond distances to oxygen atoms in the trihydroxybutanoate ligands .
- Solid-state NMR : NMR (though challenging due to low sensitivity) can provide insights into calcium’s electronic environment in crystalline and amorphous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
